molecular formula C12H13NO2 B2575055 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 878431-50-6

1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2575055
CAS No.: 878431-50-6
M. Wt: 203.241
InChI Key: PXLIAEHKAYGFFX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This particular compound features a hydroxyethyl group and a carbaldehyde group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2-methylindole and 2-hydroxyethyl aldehyde, which undergo a series of reactions to introduce the hydroxyethyl and carbaldehyde groups at the desired positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with proteins, enzymes, or receptors to exert their effects. For example, they may bind to serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior . The hydroxyethyl and carbaldehyde groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the hydroxyethyl and carbaldehyde groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in biological systems and versatile synthetic transformations in chemical research .

Properties

IUPAC Name

1-(2-hydroxyethyl)-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-11(8-15)10-4-2-3-5-12(10)13(9)6-7-14/h2-5,8,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLIAEHKAYGFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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